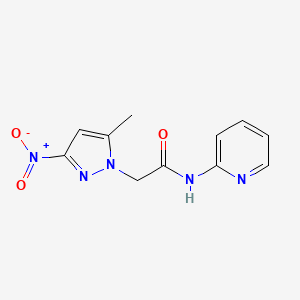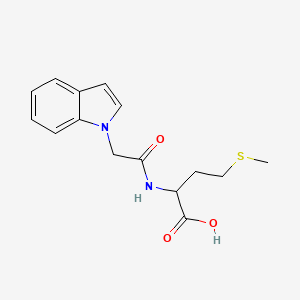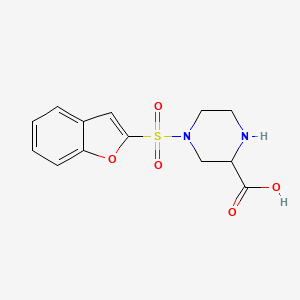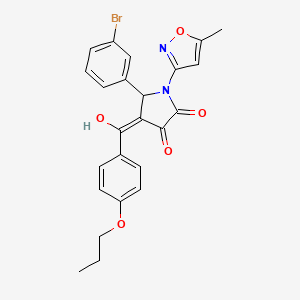
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as MNPA and has been synthesized through various methods, which will be discussed in The mechanism of action of MNPA, its biochemical and physiological effects, and advantages and limitations for lab experiments will also be explored. Furthermore, future directions for MNPA research will be discussed.
作用机制
The mechanism of action of MNPA is not fully understood, but studies have suggested that it inhibits the activity of COX-2 by binding to its active site. MNPA also inhibits the production of prostaglandins and cytokines by inhibiting the activity of various enzymes involved in their synthesis. Furthermore, MNPA induces apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
MNPA has been shown to have anti-inflammatory effects by reducing the production of prostaglandins and cytokines. Additionally, MNPA has been shown to selectively inhibit COX-2, which is an enzyme involved in inflammation and pain. MNPA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice models.
实验室实验的优点和局限性
MNPA has several advantages for lab experiments, including its high selectivity for COX-2, its anti-inflammatory effects, and its potential anticancer properties. However, MNPA also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for MNPA research, including its potential use as a treatment for inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. MNPA could also be further studied as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, MNPA could be modified to improve its solubility and reduce its toxicity, making it more suitable for clinical use.
In conclusion, MNPA is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. The synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MNPA research have been discussed in this paper. MNPA has shown promising results in various studies and has the potential to be further developed as a therapeutic agent.
合成方法
MNPA can be synthesized through various methods, including the reaction of 2-acetylpyridine with 5-methyl-3-nitro-1H-pyrazole in the presence of an acid catalyst. Another method involves the reaction of 2-chloro-N-(pyridin-2-yl)acetamide with 5-methyl-3-nitro-1H-pyrazole in the presence of a base catalyst. Both methods have been reported in scientific literature, and the yields of MNPA obtained were satisfactory.
科学研究应用
MNPA has been studied in various research applications, including as a potential anti-inflammatory agent, a selective COX-2 inhibitor, and a potential anticancer agent. Studies have shown that MNPA has anti-inflammatory effects by inhibiting the production of prostaglandins and cytokines. Additionally, MNPA has been shown to selectively inhibit COX-2, which is an enzyme involved in inflammation and pain. MNPA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice models.
属性
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-8-6-10(16(18)19)14-15(8)7-11(17)13-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEHKIUGPXTYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)
![N~1~,N~2~-dimethyl-N~2~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5314403.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)
![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)

![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)

![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)
![2-(2-furyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5314464.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)